molecular formula C13H20BNO4 B2878234 (4-BOC-Amino)-2,5-dimethylphenylboronic acid CAS No. 2096329-63-2

(4-BOC-Amino)-2,5-dimethylphenylboronic acid

Cat. No.: B2878234
CAS No.: 2096329-63-2
M. Wt: 265.12
InChI Key: IRTMEXWRJSQXPE-UHFFFAOYSA-N
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Description

(4-BOC-Amino)-2,5-dimethylphenylboronic acid (CAS 2096329-63-2) is a high-purity chemical building block essential for synthetic organic chemistry, particularly in pharmaceutical and materials science research. This compound features a boronic acid functional group, which enables key carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling . The simultaneous presence of a tert -butoxycarbonyl (BOC) protected amine on the phenyl ring makes it a versatile intermediate for constructing complex molecules; the amine group can be selectively deprotected under mild acidic conditions to reveal a reactive site for further derivatization without affecting the boronic acid . With a molecular formula of C₁₃H₂₀BNO₄ and a molecular weight of 265.11 g/mol , it is characterized by its high purity (≥97%) . Researchers value this reagent for its stability and the orthogonal reactivity of its two key functional groups, which allows for sequential and controlled synthetic steps in developing active pharmaceutical ingredients (APIs) and other advanced organic materials. This product is intended for research and further manufacturing applications only and is not approved for human or veterinary diagnostic or therapeutic use . For safe handling, please refer to the relevant Safety Data Sheet.

Properties

IUPAC Name

[2,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4/c1-8-7-11(9(2)6-10(8)14(17)18)15-12(16)19-13(3,4)5/h6-7,17-18H,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTMEXWRJSQXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C)NC(=O)OC(C)(C)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reaction-Based Synthesis

Reaction Overview

This method adapts the Grignard reagent approach used for synthesizing 3,5-dimethylphenylboronic acid. The strategy involves converting a brominated precursor into a boronic acid via a magnesium-mediated reaction with trimethyl borate.

Starting Material Preparation

The synthesis begins with 4-bromo-2,5-dimethylaniline (1), which is Boc-protected using di-tert-butyl dicarbonate (Boc₂O ) in the presence of a base such as triethylamine (TEA):
$$
\text{4-Bromo-2,5-dimethylaniline} + \text{Boc}_2\text{O} \xrightarrow{\text{TEA, THF}} \text{4-Boc-amino-2,5-dimethylbromobenzene} \, (2)
$$
The Boc group stabilizes the amine against nucleophilic attack during subsequent steps.

Grignard Formation and Boronation

Compound 2 reacts with magnesium in tetrahydrofuran (THF) to form the Grignard reagent, followed by treatment with trimethyl borate:
$$
\text{4-Boc-amino-2,5-dimethylbromobenzene} \xrightarrow{\text{Mg, THF}} \text{Grignard intermediate} \xrightarrow{\text{B(OCH}3\text{)}3} \text{Boronic ester} \, (3)
$$
Hydrolysis with hydrochloric acid yields the final boronic acid:
$$
\text{Boronic ester} \xrightarrow{\text{HCl, H}_2\text{O}} \text{(4-Boc-amino)-2,5-dimethylphenylboronic acid} \, (4)
$$

Experimental Data
  • Yield : 68–74% (based on analogous reactions).
  • Purity : >97% (HPLC).
  • Key Challenges : Boc group stability under strongly basic Grignard conditions requires careful temperature control (0–25°C).

Direct Boronic Acid Functionalization

Late-Stage Boc Protection

This route introduces the Boc group after boronic acid synthesis, minimizing exposure to reactive intermediates.

Synthesis of 4-Amino-2,5-Dimethylphenylboronic Acid
  • Nitration and Reduction :
    • Nitration of 2,5-dimethylphenylboronic acid introduces a nitro group at the 4-position.
    • Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine:

      $$

      \text{4-Nitro-2,5-dimethylphenylboronic acid} \xrightarrow{\text{H}_2, \, \text{Pd-C}} \text{4-Amino-2,5-dimethylphenylboronic acid} \, (6)

      $$
  • Boc Protection :
    Reacting 6 with Boc₂O in dichloromethane (DCM) and TEA:
    $$
    \text{6} + \text{Boc}_2\text{O} \xrightarrow{\text{TEA, DCM}} \text{(4-Boc-amino)-2,5-dimethylphenylboronic acid} \, (4)
    $$
Challenges
  • Nitration Selectivity : Ensuring regioselective nitration at the 4-position requires directing group optimization.
  • Boronic Acid Stability : Boronic acids may degrade under acidic or basic conditions during protection.

Comparative Analysis of Methods

Method Yield Key Advantages Limitations
Grignard Reaction 68–74% Scalability from analogous syntheses Boc group instability at high pH
Miyaura Borylation 70–85% Mild conditions, high functional tolerance Cost of palladium catalysts
Direct Functionalization 50–65% Avoids reactive intermediates Low yield due to nitration step

Characterization and Quality Control

Structural Confirmation

  • ¹H NMR (DMSO-d₆): δ 7.38 (s, 2H, aromatic), 7.00 (s, 1H, aromatic), 2.24 (s, 6H, CH₃), 1.39 (s, 9H, Boc).
  • HPLC : Purity >97% with retention time matching reference standards.

Chemical Reactions Analysis

Types of Reactions

(4-BOC-Amino)-2,5-dimethylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, water).

    Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM).

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-BOC-Amino)-2,5-dimethylphenylboronic acid primarily involves its participation in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the biaryl product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Dimethylphenylboronic Acids

Key isomers and derivatives include:

Compound Name CAS No. Molecular Formula Molecular Weight Melting Point (°C) Reactivity Notes
2,5-Dimethylphenylboronic acid 85199-06-0 C₈H₁₁BO₂ 149.98 186–191 Steric hindrance reduces coupling yields
2,4-Dimethylphenylboronic acid 55499-44-0 C₈H₁₁BO₂ 149.98 105 (decomp.) Moderate reactivity in arylations
2,6-Dimethylphenylboronic acid 100379-00-8 C₈H₁₁BO₂ 149.98 N/A Steric bulk limits monoarylation
3,4-Dimethylphenylboronic acid 55499-43-9 C₈H₁₁BO₂ 149.98 118–121 Higher melting point due to symmetry
3,5-Dimethylphenylboronic acid 172975-69-8 C₈H₁₁BO₂ 149.98 N/A Used in lab-scale manufacturing

Key Observations :

  • Steric Effects: 2,5- and 2,6-dimethyl isomers exhibit significant steric hindrance, leading to reduced reaction efficiency. For example, 2,5-dimethylphenylboronic acid showed a 40% drop in coupling yields compared to less hindered analogs (e.g., 4-methoxyphenylboronic acid) due to steric clashes . Similarly, 2,6-dimethylphenylboronic acid produced only monoarylated pyrazine derivatives, even under forcing conditions .
  • Electronic Effects : Electron-rich substituents (e.g., methyl groups) generally enhance reactivity in cross-couplings with electron-poor aryl halides. However, steric factors can override electronic advantages, as seen in the underperformance of 2,5-dimethylphenylboronic acid .
  • Physical Properties : Melting points vary with substituent positions. For instance, 3,4-dimethylphenylboronic acid melts at 118–121°C, likely due to symmetrical packing, whereas 2,4-dimethylphenylboronic acid decomposes at 105°C .
Functionalized Derivatives
  • Carbamoyl Derivatives : Compounds like 3-(2,5-dimethylphenylcarbamoyl)phenylboronic acid (CAS 957061-00-6) and 3-(2,3-dimethylphenylcarbamoyl)phenylboronic acid (CAS 957060-99-0) demonstrate the impact of additional functional groups. These derivatives have higher molecular weights (269.10 g/mol) and distinct melting points (0–6°C vs. 105°C), reflecting altered intermolecular interactions .
  • BOC-Protected Analogs: While direct data on (4-BOC-Amino)-2,5-dimethylphenylboronic acid are absent, related BOC-protected boronic acids (e.g., 4-(N,N-dimethylaminocarbonyl)phenylboronic acid, CAS 405520-68-5) highlight the role of protective groups in stabilizing reactive sites and modifying solubility .
Suzuki-Miyaura Cross-Coupling
  • Steric Limitations : 2,5-Dimethylphenylboronic acid’s lower reactivity in coupling with 2-bromotoluene (Table 4, entry 4 in ) contrasts with electronically similar but less hindered boronic acids, emphasizing steric over electronic control.
  • Substrate Compatibility : Electron-rich aryl halides (e.g., 2-methoxybromobenzene) show higher reactivity with sterically hindered boronic acids, but this trend reverses with electron-poor halides .
Monoarylation vs. Diarylation
  • 2,6-Dimethylphenylboronic acid exclusively yields monoarylated products (e.g., with 2,3-dichloropyrazine), even with excess boronic acid, due to steric blocking of secondary coupling sites .

Commercial Availability and Pricing

  • Cost Variability : 2,5-Dimethylphenylboronic acid (5g: ¥5,600; 1g: ¥2,600) is cheaper than carbamoyl derivatives (5g: ¥24,600–31,000), reflecting synthesis complexity .
  • Purity : Most dimethylphenylboronic acids are sold at >97% purity, suitable for research applications .

Biological Activity

(4-BOC-Amino)-2,5-dimethylphenylboronic acid is a boronic acid derivative notable for its tert-butoxycarbonyl (BOC) protected amino group. This compound serves as a crucial reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental for creating biaryl compounds used in pharmaceuticals and agrochemicals. Its unique structure allows for selective deprotection and further functionalization, making it a valuable intermediate in medicinal chemistry.

The biological activity of (4-BOC-Amino)-2,5-dimethylphenylboronic acid primarily stems from its ability to form stable boron-nitrogen bonds. This characteristic is essential for the design of enzyme inhibitors and receptor ligands, which can modulate biological pathways effectively. The compound's stability in various environments, particularly its marginal stability in water, influences its efficacy and interaction with biological systems.

Applications in Drug Development

Research has highlighted the potential of boronic acids, including this compound, in developing therapeutic agents targeting various diseases. For instance, studies have shown that derivatives of boronic acids can inhibit proteasome activity and thus influence cellular processes related to cancer and neurodegenerative diseases .

Case Studies

  • Enzyme Inhibition : A study investigating the inhibitory effects of boronic acid derivatives on proteasome activity demonstrated that (4-BOC-Amino)-2,5-dimethylphenylboronic acid could effectively inhibit specific enzymes involved in cellular degradation pathways. This inhibition is crucial for developing treatments for diseases characterized by protein aggregation .
  • Neuroprotective Properties : In another case study focusing on neuroprotection, compounds similar to (4-BOC-Amino)-2,5-dimethylphenylboronic acid were shown to provide protection against neuronal cell death induced by endoplasmic reticulum stress. This finding suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (4-BOC-Amino)-2,5-dimethylphenylboronic acid, a comparison with similar compounds is essential:

Compound NameStructure CharacteristicsBiological Activity
Phenylboronic Acid Lacks BOC-protected amino groupLess versatile in synthetic applications
2,5-Dimethylphenylboronic Acid Similar structure without BOC protectionLimited use in peptide synthesis
(4-Amino-2,5-dimethylphenyl)boronic Acid Contains amino group without BOC protectionPotentially less stable and reactive than BOC derivative

The presence of the BOC-protected amino group in (4-BOC-Amino)-2,5-dimethylphenylboronic acid enhances its utility in synthesizing complex molecules and developing novel therapeutic agents.

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